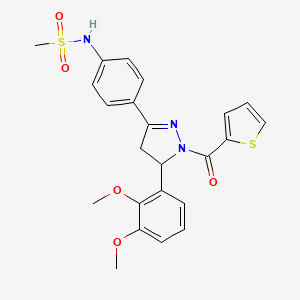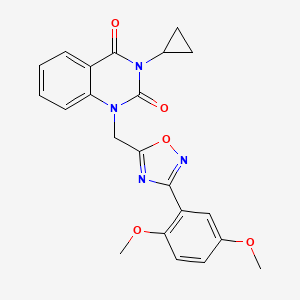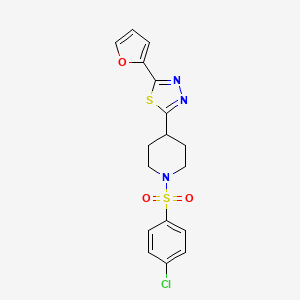
3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-(1H-pyrrol-1-yl)phenyl sulfide, or CTPPS, is a novel compound that has recently been studied for its potential applications in scientific research. CTPPS has been found to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
科学的研究の応用
Synthesis and Molecular Properties : One research area involves the synthesis of structurally similar compounds and their molecular properties. For example, Ryzhkova et al. (2023) explored the multicomponent reaction involving salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, yielding a chromeno[2,3-b]pyridine derivative with good yield. They conducted analyses like nuclear magnetic resonance and infrared spectroscopy to elucidate the compound's structure (Ryzhkova et al., 2023).
Organic Synthesis Techniques : Another area of research is the development of organic synthesis techniques using related compounds. For instance, Bradiaková et al. (2009) presented a synthesis process for 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing a method to create complex organic structures (Bradiaková et al., 2009).
Material Science Applications : The compound and its analogs find applications in material science, particularly in the development of novel polymers. Shockravi et al. (2009) synthesized organic-soluble polyamide-imides bearing flexible ether and sulfide links, including trifluoromethyl groups. These polymers exhibited outstanding solubility and good thermal stability, indicating potential applications in high-performance materials (Shockravi et al., 2009).
Crystallography and Molecular Conformation Studies : Studies also focus on understanding the crystal structure and molecular conformation of similar compounds. For example, Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are closely related to the compound (Sagar et al., 2017).
特性
IUPAC Name |
3-chloro-2-(2-pyrrol-1-ylphenyl)sulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2S/c17-12-9-11(16(18,19)20)10-21-15(12)23-14-6-2-1-5-13(14)22-7-3-4-8-22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOQEGGCRJGNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)SC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)


![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)
![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)


![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)
